Ethyl 2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylate
Description
Ethyl 2-(3-fluoropyridin-4-yl)thiazole-4-carboxylate is a fluorinated heterocyclic compound combining a thiazole core with a pyridine substituent. Its synthesis typically involves cyclization reactions using ethyl bromopyruvate, a common reagent in thiazole formation, as demonstrated in related compounds (e.g., ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate) . Structural characterization often employs single-crystal X-ray diffraction (SC-XRD) and density functional theory (DFT) calculations to confirm planarity and non-covalent interactions like π–π stacking . The fluorine atom at the pyridine’s 3-position and the ethyl carboxylate group at the thiazole’s 4-position contribute to its electronic and steric properties, influencing reactivity and biological activity.
Properties
Molecular Formula |
C11H9FN2O2S |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
ethyl 2-(3-fluoropyridin-4-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H9FN2O2S/c1-2-16-11(15)9-6-17-10(14-9)7-3-4-13-5-8(7)12/h3-6H,2H2,1H3 |
InChI Key |
OEYOPJQJUIWMJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=C(C=NC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylate typically involves the reaction of 3-fluoropyridine-4-carboxylic acid with thioamide under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiazole ring. The resulting intermediate is then esterified with ethanol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluoropyridine moiety and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole and fluoropyridine derivatives.
Scientific Research Applications
Ethyl 2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring and fluoropyridine moiety can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes or modulate receptor signaling pathways, resulting in antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Electronic Comparisons
Key structural analogs differ in substituents on the pyridine or thiazole rings, impacting electronic properties and applications. Below is a comparative analysis:
Table 1: Structural and Electronic Properties
*Estimated based on DFT calculations for similar thiazole derivatives .
- Fluorine vs. Other Substituents: The 3-fluoropyridinyl group enhances electron withdrawal, reducing the HOMO-LUMO gap compared to non-fluorinated analogs (e.g., pyridin-3-yl derivatives) . This promotes charge transfer interactions, critical in materials science and medicinal chemistry.
- Positional Isomerism : Substitution at the pyridine’s 4-position (vs. 3-position) improves molecular planarity, facilitating π–π stacking interactions observed in crystal structures .
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